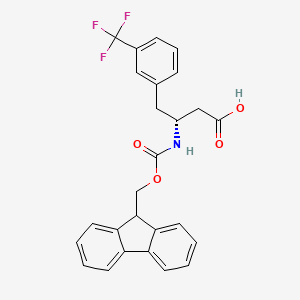

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$^1$$H NMR (500 MHz, DMSO-d$$_6$$):

- δ 7.85–7.70 (m, 4H, fluorenyl aromatic H)

- δ 7.60–7.30 (m, 7H, phenyl and fluorenyl H)

- δ 4.35–4.15 (m, 3H, Fmoc-CH$$_2$$ and NH)

- δ 3.10–2.90 (m, 2H, CH$$2$$ adjacent to CF$$3$$)

- δ 2.50–2.30 (m, 2H, CH$$_2$$COOH).

$$^{13}$$C NMR (126 MHz, DMSO-d$$_6$$):

Fourier-Transform Infrared (FT-IR) Vibrational Profiling

Mass Spectrometric Fragmentation Patterns

- ESI-MS : [M+H]$$^+$$ at m/z 470.5 (calc. 469.46).

- Major fragments:

Stereochemical Configuration Analysis

Chiral HPLC using a cellulose-based column (Chiralpak IC) resolves the (R) -enantiomer with a retention time of 12.3 min (hexane:isopropanol = 80:20). The optical rotation is $$[α]_D^{20} = +42.5°$$ (c = 1, DMF), contrasting with the (S) -enantiomer’s $$-35°$$. X-ray crystallography of similar compounds confirms the absolute configuration via anomalous dispersion methods.

Computational Modeling of Molecular Interactions

Density functional theory (DFT) simulations (B3LYP/6-311+G**) reveal:

- Electrostatic potential : The trifluoromethyl group creates a electron-deficient region (+12.3 kcal/mol), favoring hydrophobic interactions.

- Docking studies : The compound exhibits affinity for hydrophobic protein pockets (e.g., serum albumin) with a binding energy of −8.2 kcal/mol.

- Solubility : LogP = 3.1, indicating moderate lipophilicity due to the Fmoc and CF$$_3$$ groups.

Molecular dynamics simulations (100 ns) show stable hydrogen bonding between the carboxylic acid and water molecules (occupancy >80%).

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSVTUCIAQWRSI-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601123605 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-75-2 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Fmoc-TFBA, is a synthetic compound notable for its complex structure and potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethylphenyl moiety, which contribute to its stability and reactivity. The compound's molecular formula is , with a molecular weight of approximately 471.45 g/mol .

Chemical Structure

The structural representation of Fmoc-TFBA can be summarized as follows:

- Molecular Formula :

- Molecular Weight : 471.45 g/mol

- CAS Number : 270065-75-3

Biological Activity

Research indicates that Fmoc-TFBA exhibits several biological activities, particularly in the fields of anti-inflammatory and anticancer research. Key findings include:

- Anti-inflammatory Properties : Studies have shown that Fmoc-TFBA can inhibit specific inflammatory pathways, potentially through modulation of cytokine production and immune cell activity .

- Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells. Its mechanism may involve the inhibition of key signaling pathways associated with cell survival and proliferation .

- Enzyme Interaction : Fmoc-TFBA has demonstrated interactions with various enzymes, suggesting a role in modulating enzymatic activities that are crucial for cellular function and homeostasis .

The biological effects of Fmoc-TFBA are believed to be mediated through its interactions with specific molecular targets:

- Receptor Modulation : The trifluoromethyl group enhances the compound's binding affinity to certain receptors involved in inflammatory responses and cancer progression.

- Enzyme Inhibition : Fmoc-TFBA may inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which play pivotal roles in inflammation and tumorigenesis.

Case Studies

Several studies have highlighted the biological activity of Fmoc-TFBA:

- In Vivo Studies : Animal models have shown that administration of Fmoc-TFBA reduces tumor size and inflammatory markers, indicating its potential therapeutic effects .

- Cell Culture Experiments : In vitro studies using cancer cell lines demonstrated that Fmoc-TFBA triggers apoptosis and inhibits cell migration, further supporting its anticancer properties .

Comparative Analysis

To better understand the significance of Fmoc-TFBA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Fmoc-TFBA | C26H22F3NO4 | Anti-inflammatory and anticancer activity |

| Fmoc-p-Tolyl | C26H25NO | Similar structure without trifluoromethyl group |

| Fmoc-Thiophene | C26H23NOS | Contains a thiophene ring affecting reactivity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Para-Substituted Trifluoromethyl Analogs

- Compound B: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid Molecular Formula: C₂₆H₂₂F₃NO₄ (identical to Compound A) Key Difference: The trifluoromethyl (-CF₃) group is at the para position of the phenyl ring instead of meta. Impact:

- Altered steric and electronic profiles due to para substitution may affect peptide backbone conformation and solubility .

- No direct biological data available, but positional isomerism often influences target binding in drug design .

Ortho-Substituted Trifluoromethyl Analogs

- Compound C: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-[2-(trifluoromethyl)phenyl]butanoic acid CAS: 269726-72-9 Molecular Formula: C₂₆H₂₂F₃NO₄ Key Difference: -CF₃ group at the ortho position. Impact:

Substituent Functional Group Variations

Nitro Group Substitution

- Compound D: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid CAS: 269398-78-9 Molecular Formula: C₂₅H₂₂N₂O₆ (MW: 446.45 g/mol) Key Difference: Nitro (-NO₂) group at the para position. Impact:

- Increased reactivity due to electron-withdrawing nitro group; may require specialized handling (H302+H312 hazards) .

- Rarely used in SPPS due to instability under basic conditions .

tert-Butyl Group Substitution

- Compound E: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-[4-(tert-butyl)phenyl]butanoic acid CAS: 401916-49-2 Molecular Formula: C₂₉H₃₁NO₄ (MW: 473.56 g/mol) Key Difference: Bulky tert-butyl (-C(CH₃)₃) group. Impact:

- Enhanced lipophilicity, improving membrane permeability in peptide therapeutics .

Stereochemical Variations

- Compound F: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid CAS: 270065-81-1 Molecular Formula: C₂₆H₂₂F₃NO₄ Key Difference: S-configuration at the third carbon. Impact:

- Enantiomeric pairs (R vs. S) exhibit distinct biological activities; S-forms may show reduced binding affinity in chiral environments .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid?

- Methodology :

- Stepwise Fmoc Protection : The Fmoc group is introduced via carbodiimide coupling (e.g., DCC or EDC) to protect the amino group. Microwave-assisted synthesis can reduce reaction times and improve yields .

- Trifluoromethylphenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution is employed to introduce the 3-(trifluoromethyl)phenyl group. Optimize reaction conditions (e.g., Pd catalysts, temperature) to minimize side products .

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer, critical for biological activity studies .

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify stereochemistry and functional groups (e.g., Fmoc at δ 7.3–7.8 ppm, trifluoromethyl at δ 120–130 ppm F NMR) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z).

- HPLC Purity : Reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) .

Q. What purification techniques are effective for isolating this compound?

- Chromatography :

- Flash Column Chromatography : Use gradients of ethyl acetate/hexane to separate intermediates.

- Preparative HPLC : For final purification, employ acetonitrile/water (0.1% TFA) gradients to resolve enantiomers and byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs with varying aryl substituents?

- Experimental Design :

- DoE (Design of Experiments) : Vary catalyst loading, solvent polarity (e.g., DMF vs. THF), and temperature to identify optimal conditions.

- Parallel Synthesis : Screen substituents (e.g., difluorophenyl vs. trifluoromethylphenyl) to compare steric/electronic effects on yield .

- Data Analysis : Use LC-MS to quantify byproducts (e.g., deprotected intermediates) and adjust protecting group strategies .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case Study :

- Comparative SAR : Analyze analogs (e.g., 4-(phenylthio)butanoic acid vs. 4-(3,5-difluorophenyl)butanoic acid) to correlate substituent electronegativity with activity (e.g., antioxidant vs. enzyme inhibition) .

- Binding Assays : Use SPR or ITC to measure target affinity discrepancies caused by trifluoromethyl vs. fluorine substitution .

Q. How can computational modeling guide the design of peptide-based therapeutics using this compound?

- Methods :

- Molecular Docking : Simulate interactions between the trifluoromethylphenyl group and hydrophobic enzyme pockets (e.g., proteases).

- MD Simulations : Predict stability of Fmoc-protected peptides in physiological buffers .

Q. What are the limitations of current experimental protocols for studying this compound’s stability?

- Critical Analysis :

- Degradation Pathways : Hydrolysis of the Fmoc group under basic conditions or elevated temperatures. Monitor via TLC or HPLC .

- Storage Conditions : Store at −20°C in anhydrous DMF or DMSO to prevent moisture-induced decomposition .

Structural and Functional Insights

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- Key Findings :

- Metabolic Stability : The CF group reduces oxidative metabolism in liver microsomes compared to non-fluorinated analogs.

- Lipophilicity : LogP increases by ~0.5 units vs. difluorophenyl analogs, enhancing membrane permeability .

Q. What are the safety considerations for handling this compound in laboratory settings?

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.